Imidazo(4,5,1-jk)(1,4)benzodiazepine, 4,5,6,7-tetrahydro-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo(4,5,1-jk)(1,4)benzodiazepine, 4,5,6,7-tetrahydro-2-methyl- is a heterocyclic compound that belongs to the class of imidazo-benzodiazepines This compound is characterized by its unique fused ring structure, which combines an imidazole ring with a benzodiazepine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo(4,5,1-jk)(1,4)benzodiazepine, 4,5,6,7-tetrahydro-2-methyl- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of an o-phenylenediamine derivative with an imidazole carboxaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
Imidazo(4,5,1-jk)(1,4)benzodiazepine, 4,5,6,7-tetrahydro-2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding imidazo-benzodiazepine oxides.
Reduction: Formation of reduced imidazo-benzodiazepine derivatives.
Substitution: Formation of substituted imidazo-benzodiazepine compounds.
Wissenschaftliche Forschungsanwendungen
Imidazo(4,5,1-jk)(1,4)benzodiazepine, 4,5,6,7-tetrahydro-2-methyl- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Imidazo(4,5,1-jk)(1,4)benzodiazepine, 4,5,6,7-tetrahydro-2-methyl- involves its interaction with specific molecular targets. For instance, as an HIV-1 reverse transcriptase inhibitor, it binds to an allosteric site on the enzyme, preventing the transcription of viral RNA into DNA. This inhibition disrupts the replication cycle of the virus, thereby exerting its antiviral effects . The compound’s interaction with other molecular targets and pathways is an area of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydroimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one: Another member of the imidazo-benzodiazepine family, known for its potent inhibitory effects on HIV-1 reverse transcriptase.
Tetrahydroimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-thione: Similar in structure but contains a thione group, also studied for its antiviral properties.
Uniqueness
Imidazo(4,5,1-jk)(1,4)benzodiazepine, 4,5,6,7-tetrahydro-2-methyl- is unique due to its specific substitution pattern and the presence of a methyl group at the 2-position. This structural feature may contribute to its distinct biological activity and chemical reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
66596-62-1 |
---|---|
Molekularformel |
C11H13N3 |
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
2-methyl-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraene |
InChI |
InChI=1S/C11H13N3/c1-8-13-10-4-2-3-9-7-12-5-6-14(8)11(9)10/h2-4,12H,5-7H2,1H3 |
InChI-Schlüssel |
WWOSHHFVXPUSNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC=CC3=C2N1CCNC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.